molecular formula C9H7IN2O2 B092853 Methyl 5-iodo-1H-indazole-3-carboxylate CAS No. 1079-47-6

Methyl 5-iodo-1H-indazole-3-carboxylate

Cat. No. B092853
CAS RN: 1079-47-6
M. Wt: 302.07 g/mol
InChI Key: NTDHIBWHDCGFSK-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. The indazole moiety is a core structure in many pharmacologically active compounds and is of significant interest in medicinal chemistry due to its diverse biological activities.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One such method involves the intramolecular aliphatic diazonium coupling of o-aminophenylacetic acid to form the methyl ester of 1H-indazole-3-carboxylic acid, as described in the formation of 3-Methylcarboxy-1H-indazole . Another approach for synthesizing indazole derivatives is the nucleophilic substitution of the indazole N—H hydrogen atom of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene, leading to compounds like methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized using techniques such as single-crystal x-ray diffraction. For instance, the methyl ester of 1H-indazole-3-carboxylic acid was found to crystallize as hydrogen-bonded trimers with a pseudo-threefold axis, indicating the presence of intermolecular interactions that may influence the compound's properties .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including acetylation, heterocyclization, and nucleophilic substitution. The acetylation of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related compound, leads to the formation of acetylated products with specific regioselectivity . Heterocyclization reactions are employed to synthesize novel oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid . Nucleophilic substitution reactions are also used to modify the indazole core, as seen in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be studied using various spectroscopic methods, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . These techniques provide insights into the purity, structural, and conformational characteristics of the compounds. For example, the acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate were thoroughly characterized to understand their spectroscopic and structural features .

Scientific Research Applications

Indazole Derivatives and Therapeutic Applications

Indazole derivatives, including Methyl 5-iodo-1H-indazole-3-carboxylate, have been extensively studied due to their diverse biological activities. These compounds are known for their promising anticancer and anti-inflammatory properties. The indazole scaffold serves as a fundamental structure for developing novel therapeutic agents, with applications extending to disorders involving protein kinases and neurodegeneration. The detailed examination of patents from 2013-2017 reveals the pharmacological significance of indazole derivatives, highlighting their potential in therapeutic advancements (Denya, Malan, & Joubert, 2018).

Transition-Metal-Catalyzed Synthesis of Indazoles

The synthesis of functionalized indazole derivatives via transition-metal-catalyzed C–H activation/annulation sequence is a notable area of research. This method offers a one-step approach to creating indazoles with improved medicinal properties, functional flexibility, and structural complexity. Such synthetic strategies provide practical guidance for researchers interested in the synthesis of target indazoles, showcasing the versatility of indazole compounds in organic chemistry and potential drug development (Shiri, Roosta, Dehaen, & Amani, 2022).

Environmental and Biological Implications of Halogenated Indazoles

Research into the environmental presence and biological effects of halogenated indazoles, such as those derived from indigo dyes, sheds light on the anthropogenic sources of these compounds. The study of halogenated carbazoles, closely related to indazoles, in environmental samples reveals their persistence and potential toxicological effects. This research underscores the need for understanding the environmental impact and biological interactions of indazole derivatives, including Methyl 5-iodo-1H-indazole-3-carboxylate (Parette, McCrindle, McMahon, et al., 2015).

Safety And Hazards

“Methyl 5-iodo-1H-indazole-3-carboxylate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 .

Future Directions

The future directions for “Methyl 5-iodo-1H-indazole-3-carboxylate” are not explicitly mentioned in the search results .

properties

IUPAC Name

methyl 5-iodo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDHIBWHDCGFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506974
Record name Methyl 5-iodo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-iodo-1H-indazole-3-carboxylate

CAS RN

1079-47-6
Record name 1H-Indazole-3-carboxylic acid, 5-iodo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1079-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-iodo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 271A (300 mg; 1.7 mmol), bis(trifluoroacetoxy)iodobenzene (800 mg; 1.9 mmol), and iodine (253 mg; 1.0 mmol) in CH2Cl2 (10 mL) was stirred overnight at r.t., and treated with sodium bisulfite (aq). The precipitate was collected, rinsed with water and hexane, and dried under vacuum to provide the desired product (180 mg; 36%).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
bis(trifluoroacetoxy)iodobenzene
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
36%

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